Spectroscopic Profiling and Synthetic Validation of (3-Bromo-1H-1,2,4-triazol-1-yl)methanol: A Technical Guide
Spectroscopic Profiling and Synthetic Validation of (3-Bromo-1H-1,2,4-triazol-1-yl)methanol: A Technical Guide
Executive Summary(3-Bromo-1H-1,2,4-triazol-1-yl)methanol - Molport[1] (CAS: 1674390-16-9) is a highly versatile synthetic building block utilized in the development of advanced pharmacophores, including antifungal agents and kinase inhibitors. The presence of the N-hydroxymethyl group provides a reactive handle for cross-coupling and alkylation, while the C3-bromine atom serves as a robust site for late-stage functionalization. This whitepaper provides a causality-driven analysis of its spectroscopic properties (NMR, IR, MS) and outlines self-validating experimental protocols for its synthesis and characterization.
Structural & Electronic Profiling
The spectroscopic signature of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is dictated by the strong electron-withdrawing nature of the triazole core, further augmented by the heavy-atom effect of the bromine atom at the C3 position. The N1-hydroxymethyl substitution breaks the tautomeric symmetry of the parent 3-bromo-1H-1,2,4-triazole, isolating the C5 proton as a distinct, highly deshielded singlet in ¹H NMR, a phenomenon widely documented in the 1[1]. Furthermore, the methylene bridge (-CH₂-) is flanked by two highly electronegative atoms (N1 and O), resulting in a characteristic downfield shift that serves as the primary diagnostic marker for successful hydroxymethylation, as observed in related2[2] studies.
Comprehensive Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from standard acquisition parameters in strictly anhydrous DMSO-d₆. The choice of solvent is critical: trace water will catalyze rapid proton exchange, collapsing the hydroxyl triplet and methylene doublet into broad singlets.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| H-5 | 8.45 - 8.55 | Singlet (s) | 1H | Triazole ring proton; strongly deshielded by adjacent sp² nitrogens and the electron-withdrawing nature of the ring. |
| -OH | 6.50 - 6.80 | Triplet (t) | 1H | Hydroxyl proton; exchangeable with D₂O. Couples with the adjacent methylene protons only in strictly anhydrous conditions. |
| -CH₂- | 5.40 - 5.60 | Doublet (d) | 2H | Methylene protons; deshielded by the adjacent N1 atom and hydroxyl oxygen. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (ppm) | Assignment / Causality |
| C-5 | 148.0 - 152.0 | Triazole ring carbon; highly deshielded due to sp² hybridization and adjacent nitrogens. |
| C-3 | 130.0 - 135.0 | Bromine-bearing carbon; the "heavy atom effect" of bromine causes a relative upfield shift compared to C-5. |
| -CH₂- | 64.0 - 68.0 | Methylene carbon; typical range for N-CH₂-O systems due to dual electronegative substituents. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the functional groups without the need for solubilization.
Table 3: FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Assignment / Causality |
| 3150 - 3350 | O-H stretch | Broad peak characteristic of hydrogen-bonded hydroxyl groups in the solid state. |
| 3050 - 3120 | C-H stretch (aromatic) | sp² C-H stretching of the triazole ring (C5-H). |
| 2850 - 2950 | C-H stretch (aliphatic) | sp³ C-H stretching of the methylene (-CH₂-) group. |
| 1480 - 1530 | C=N stretch | Ring breathing and C=N stretching modes of the 1,2,4-triazole core. |
| 1040 - 1080 | C-O stretch | Primary alcohol C-O stretching vibration. |
| 620 - 680 | C-Br stretch | Heavy atom stretching, typically found in the fingerprint region. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive mode is ideal for this basic nitrogenous compound. The presence of bromine provides a built-in self-validation mechanism via its isotopic distribution.
Table 4: Mass Spectrometry (ESI-MS, Positive Ion Mode)
| m/z Value | Ion Species | Relative Abundance | Causality / Fragmentation Pathway |
| 178.0 | [M(⁷⁹Br)+H]⁺ | ~100% | Protonated molecular ion containing the ⁷⁹Br isotope. |
| 180.0 | [M(⁸¹Br)+H]⁺ | ~98% | Protonated molecular ion containing the ⁸¹Br isotope (characteristic 1:1 ratio). |
| 160.0 / 162.0 | [M-H₂O+H]⁺ | Variable | Loss of water (18 Da) from the hydroxymethyl group, forming an iminium-like cation. |
| 148.0 / 150.0 | [M-CH₂O+H]⁺ | Variable | Loss of formaldehyde (30 Da), reverting to the protonated 3-bromo-1H-1,2,4-triazole core. |
Experimental Workflows
Protocol 1: Synthesis and Isolation
This protocol is adapted from established methodologies for the hydroxymethylation of azoles, as detailed in the3[3].
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Reagent Preparation : Suspend 3-bromo-1H-1,2,4-triazole (1.0 equiv) in a minimal volume of absolute ethanol.
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Formaldehyde Addition : Add paraformaldehyde (1.2 equiv) to the suspension. Paraformaldehyde acts as an in situ source of formaldehyde, preventing the introduction of excess water.
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Catalysis : Introduce a catalytic amount of triethylamine (Et₃N, 0.1 equiv). The base deprotonates the triazole N1, drastically increasing its nucleophilicity for the attack on the formaldehyde carbonyl.
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Reaction Execution : Stir the mixture at 60–70 °C for 2–4 hours.
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Self-Validation Checkpoint: Monitor via TLC (eluent: EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (UV active) is entirely consumed and replaced by a lower-Rf product spot.
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Isolation : Filter the hot solution to remove any unreacted paraformaldehyde polymers. Concentrate the filtrate under reduced pressure.
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Purification : Recrystallize the crude residue from a mixture of ethyl acetate and hexane to yield (3-bromo-1H-1,2,4-triazol-1-yl)methanol as a crystalline solid.
Protocol 2: Spectroscopic Validation (Self-Validating System)
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Sample Preparation for NMR : Dissolve 10-15 mg of the purified compound in 0.6 mL of strictly anhydrous DMSO-d₆.
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Self-Validation Checkpoint: If the -OH signal appears as a broad singlet rather than a triplet, the solvent contains water. Discard and prepare with a fresh ampoule of DMSO-d₆.
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NMR Acquisition : Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (512 scans). Calibrate the chemical shifts using the residual DMSO solvent peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).
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ESI-MS Acquisition : Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol containing 0.1% formic acid. Inject into the ESI-MS system operating in positive ion mode.
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Self-Validation Checkpoint: The spectrum MUST display a 1:1 doublet at m/z 178 and 180. The absence of this pattern indicates debromination or sample contamination.
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Mechanistic & Workflow Diagrams
Fig 1. Synthetic pathway for the hydroxymethylation of 3-bromo-1H-1,2,4-triazole.
Fig 2. Multi-modal spectroscopic validation workflow for structural confirmation.
References
- Molport, "(3-bromo-1H-1,2,4-triazol-1-yl)methanol - Molport",
- SciSpace, "Qsar study by 1,2,4-triazoles using several physicochemical descriptors",
- PMC, "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer",
- SciSpace, "Towards potent Covid-19 spike protein inhibitors and c
